2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods, which offer robust techniques for the construction of these complex heterocyclic structures .
Chemical Reactions Analysis
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides, which are used to synthesize the desired products in moderate to outstanding yields (41–97%) . Major products formed from these reactions include derivatives of isoindoline-1,3-dione, which have been shown to modulate the dopamine receptor D3 and inhibit β-amyloid protein aggregation .
Scientific Research Applications
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of new drugs with different applications . In medicine, it has been evaluated for its potential to treat Parkinsonism and Alzheimer’s disease . In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mechanism of Action
The mechanism of action of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. In silico analysis suggests that this compound has the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction modulates the receptor’s activity, which may contribute to its potential therapeutic effects in treating Parkinsonism and Alzheimer’s disease .
Comparison with Similar Compounds
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione can be compared with other similar compounds such as N-isoindoline-1,3-diones. These compounds share a similar isoindoline nucleus and carbonyl groups at positions 1 and 3, but they differ in their substitution patterns and reactivity .
Properties
Molecular Formula |
C18H12N2O3 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O3/c21-15-8-7-11(12-6-3-9-19-16(12)15)10-20-17(22)13-4-1-2-5-14(13)18(20)23/h1-9,21H,10H2 |
InChI Key |
AHQPELXRFVVVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
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